Adenosine triphosphate disodium salt, commonly referred to as ATP disodium salt, is a crucial biochemical compound that serves as the primary energy carrier in cells. It plays a vital role in various cellular processes, including metabolism, signaling, and muscle contraction. ATP disodium salt is a salt form of adenosine triphosphate, which is composed of adenosine and three phosphate groups. The disodium salt form enhances its solubility in aqueous solutions, making it suitable for various scientific applications.
ATP disodium salt can be derived from natural sources or synthesized chemically. It is often obtained from yeast extracts or through enzymatic processes involving adenosine and inorganic phosphates. The synthetic methods can vary significantly based on the desired purity and yield.
ATP disodium salt falls under the category of nucleotides, specifically purine nucleotides. It is classified as an energy-rich molecule due to the high-energy bonds between its phosphate groups.
Several methods exist for synthesizing ATP disodium salt, including chemical synthesis and enzymatic pathways:
The enzymatic synthesis method has shown promising results with high yields of ATP when optimized for temperature, pH, and substrate concentration. For instance, using specific polyphosphate kinases under controlled conditions can lead to efficient ATP production with minimal by-products .
ATP disodium salt participates in numerous biochemical reactions, primarily serving as an energy donor:
The hydrolysis of ATP is catalyzed by enzymes known as ATPases, which facilitate the breaking of the high-energy bond between the second and third phosphate groups.
The mechanism by which ATP exerts its effects involves several key steps:
The free energy change associated with ATP hydrolysis is approximately -30.5 kJ/mol under standard conditions, highlighting its role as an effective energy currency in biological systems.
ATP disodium salt has numerous applications in scientific research and biotechnology:
Adenosine Triphosphate (ATP), traditionally recognized as the universal energy currency of cells, has evolved dual roles as an extracellular signaling molecule across diverse biological systems. This evolutionary trajectory is evidenced by ATP’s conserved function as a "danger signal" (Damage-Associated Molecular Pattern) in metazoans, where extracellular ATP release during cellular stress activates innate immune defenses [1]. The foundational work of Drury and Szent-Gyorgyi in the 1920s first documented ATP’s extracellular effects on mammalian circulation, while Burnstock’s pioneering studies in the 1970s established ATP as a neurotransmitter in enteric neurons [5] [7]. Notably, ATP’s signaling role predates the divergence of vertebrates and invertebrates. For example, mollusks like Aplysia californica express ionotropic P2X receptors activated by ATP, with structural and functional parallels to mammalian counterparts. Aplysia P2X receptors exhibit two-phase activation kinetics (EC~50~ = 306 μM fast phase; 497 μM slow phase) and sodium-dependent ion flux, underscoring ancient conservation of purinergic signaling mechanisms [5].
ATP release occurs through multiple pathways, including vesicular exocytosis, plasma membrane transporters (e.g., connexins, pannexins), and passive leakage from damaged cells [2]. Once extracellular, ATP initiates rapid responses through ligand-gated P2X receptors (ionotropic) or G-protein-coupled P2Y receptors (metabotropic). The evolutionary conservation of this system is highlighted by the presence of P2X receptors in basal metazoans like sponges and placozoans, though secondary loss occurred in arthropods and nematodes [5].
Table 1: Evolutionary Conservation of Adenosine Triphosphate Signaling Components
Organism/Lineage | P2 Receptor Presence | Key Functional Features |
---|---|---|
Mammals | P2X1–7, P2Y1–14 | Inflammasome activation; cytokine release; neuroimmunomodulation |
Aplysia californica (Mollusk) | Single P2X receptor | Biphasic kinetics; Na+ dependence; expressed in chemosensory organs |
Lymnaea stagnalis (Snail) | Single P2X receptor | ATP-gated cation channel; modulates CNS functions |
Sponges/Placozoans | P2X homologs | Primitive damage response mechanisms |
Arthropods/Nematodes | Absent | Secondary evolutionary loss |
Purinergic receptors constitute a sophisticated network for extracellular nucleotide sensing, broadly classified into P2X receptors (ligand-gated ion channels) and P2Y receptors (G-protein-coupled receptors). These receptors exhibit distinct pharmacological profiles, tissue distributions, and downstream signaling pathways:
Pharmacological tools have been critical for receptor classification. Selective antagonists include suramin (broad-spectrum P2 inhibitor), pyridoxal-phosphate-6-azophenyl-2′,4-disulfonic acid (P2X1/3-preferring), and brilliant blue G (P2X7-specific). Agonists like 2-methylthioadenosine triphosphate (P2Y1-selective) and benzoylbenzoyl adenosine triphosphate (P2X7-preferring) further delineate receptor functions [2] [7]. The ectonucleotidase axis (CD39/CD73) dynamically regulates purinergic signaling by hydrolyzing extracellular adenosine triphosphate to adenosine, shifting activation from P2 to adenosine receptors [1] [2].
Table 2: Pharmacological Profile of Major Purinergic Receptor Subtypes
Receptor | Primary Signaling Pathway | Selective Agonists | Selective Antagonists | Biological Functions |
---|---|---|---|---|
P2X1 | Na+/Ca2+ influx | α,β-methylene adenosine triphosphate | 2′,3′-O-(2,4,6-Trinitrophenyl) adenosine triphosphate | Smooth muscle contraction |
P2X3 | Na+/Ca2+ influx | 2-methylthioadenosine triphosphate | A317491 | Nociception; chemosensation |
P2X7 | Pore formation; K+ efflux | Benzoylbenzoyl adenosine triphosphate | Brilliant blue G; oxidized adenosine triphosphate | Inflammasome activation; cytokine release |
P2Y1 | Gq-PLCβ-Ca2+ | 2-methylthioadenosine diphosphate | MRS2500 | Platelet aggregation; vasodilation |
P2Y12 | Gi/o-adenylyl cyclase inhibition | Adenosine diphosphate | Ticagrelor | Platelet inhibition |
Adenosine triphosphate disodium salt (C~10~H~14~N~5~Na~2~O~13~P~3~; MW 551.14 g/mol) serves as the foundational agonist for purinergic receptor characterization due to its stability, solubility (100 mM in water), and bioactivity across physiological systems [8] [4]. Its utility arises from several key properties:
In receptor classification workflows, adenosine triphosphate disodium salt enables:
Table 3: Experimental Applications of Adenosine Triphosphate Disodium Salt in Receptor Studies
Application | Receptor Class | Key Parameters | Representative Findings |
---|---|---|---|
Electrophysiology | P2X receptors | EC~50~; reversal potential; ion selectivity | Aplysia P2X: Na+-dependent currents; −70 mV holding potential |
Intracellular Ca2+ imaging | P2Y receptors | Oscillation frequency; amplitude | P2Y1-induced Ca2+ oscillations in astrocytes |
Inflammasome Activation | P2X7 receptor | Interleukin-1β release; pore dilation | 5 millimolar adenosine triphosphate triggers caspase-1 maturation |
Radioligand Binding | All P2 receptors | Dissociation constant; B~max~ | Competition curves with [γ-~32~P]adenosine triphosphate |
Commercial adenosine triphosphate disodium salt preparations (e.g., Tocris Bioscience #3245) support standardized pharmacological research, facilitating cross-study comparisons of purinergic receptor functions in health and disease [8].
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